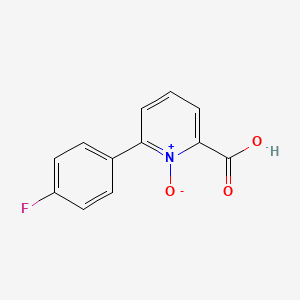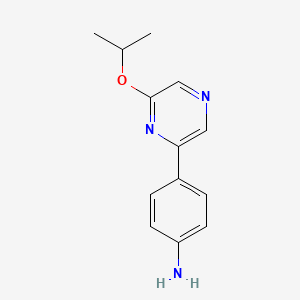![molecular formula C9H5NO2 B13975357 Pyrano[4,3,2-cd][2,1]benzoxazole CAS No. 89381-25-9](/img/structure/B13975357.png)
Pyrano[4,3,2-cd][2,1]benzoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrano[4,3,2-cd][2,1]benzoxazole is a heterocyclic compound that features a fused ring system combining a pyran ring and a benzoxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyrano[4,3,2-cd][2,1]benzoxazole typically involves multi-component reactions. One common method includes the reaction of 2-aminophenol with aldehydes or ketones under acidic or basic conditions. Catalysts such as metal catalysts, nanocatalysts, and ionic liquid catalysts are often employed to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of this compound may involve large-scale multi-component reactions using readily available starting materials. The use of continuous flow reactors and advanced catalytic systems can optimize the yield and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Pyrano[4,3,2-cd][2,1]benzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where functional groups can be introduced or replaced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups .
Applications De Recherche Scientifique
Pyrano[4,3,2-cd][2,1]benzoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Pyrano[4,3,2-cd][2,1]benzoxazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membranes. The compound’s anticancer properties could be linked to the induction of apoptosis or inhibition of cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoxazole: A simpler structure with similar biological activities.
Pyrano[2,3-b]quinoline: Another fused ring system with comparable chemical properties.
Benzo[h]pyrano[2,3-b]quinoline:
Uniqueness
Pyrano[4,3,2-cd][2,1]benzoxazole stands out due to its unique fused ring system, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its broad range of applications in different scientific fields make it a compound of significant interest .
Propriétés
Numéro CAS |
89381-25-9 |
|---|---|
Formule moléculaire |
C9H5NO2 |
Poids moléculaire |
159.14 g/mol |
Nom IUPAC |
3,7-dioxa-2-azatricyclo[6.3.1.04,12]dodeca-1,4(12),5,8,10-pentaene |
InChI |
InChI=1S/C9H5NO2/c1-2-6-9-7(3-1)11-5-4-8(9)12-10-6/h1-5H |
Clé InChI |
QXCNBGRGLBTSDT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NOC3=C2C(=C1)OC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 8-((tert-butoxycarbonyl)amino)-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B13975285.png)

![N-[5-chloro-2,4-bis(methylsulfamoyl)phenyl]formamide](/img/structure/B13975292.png)

![B-[6-(2-Methylpropoxy)-2-pyrazinyl]boronic acid](/img/structure/B13975307.png)







![4-Chloro-7-(2-deoxy--D-ribofuranosyl)-7H-pyrrolo[2,3-d]-pyrimidine](/img/structure/B13975337.png)

